molecular formula C19H17BrClN3OS B6516741 2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-chlorophenyl)acetamide CAS No. 899914-49-9

2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

Cat. No.: B6516741
CAS No.: 899914-49-9
M. Wt: 450.8 g/mol
InChI Key: QVRBUWOETUXQAN-UHFFFAOYSA-N
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Description

2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is a complex organic compound featuring a bromophenyl group, a dimethylimidazolyl group, and a chlorophenyl group. This compound is part of a class of molecules known for their potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring. One common approach is to react 4-bromophenyl with dimethyl imidazole under specific conditions to form the core structure

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency. Continuous flow chemistry might be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The imidazole ring can be oxidized to form N-oxides.

  • Reduction: : The bromophenyl group can be reduced to form a phenyl group.

  • Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

  • Substitution: : Nucleophiles such as amines or thiols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of N-oxides of the imidazole ring.

  • Reduction: : Formation of phenyl derivatives from the bromophenyl group.

  • Substitution: : Formation of various substituted phenyl derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: : Potential use in drug development, particularly in targeting specific biological pathways.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The imidazole ring, in particular, is known to bind to various biological targets, influencing cellular processes.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups. Similar compounds include:

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: : Known for its antimicrobial and anticancer properties.

  • 6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: : Exhibits cytotoxic activity against human tumor cell lines.

These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of 2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-chlorophenyl)acetamide.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrClN3OS/c1-19(2)23-17(12-3-5-13(20)6-4-12)18(24-19)26-11-16(25)22-15-9-7-14(21)8-10-15/h3-10H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRBUWOETUXQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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